N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a butoxy group and a phenylsulfonyl-substituted tetrahydroquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-2-3-18-32-23-15-12-21(13-16-23)26(29)27-22-14-11-20-8-7-17-28(25(20)19-22)33(30,31)24-9-5-4-6-10-24/h4-6,9-16,19H,2-3,7-8,17-18H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDVBRSRGOETJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide typically involves multiple steps, including the formation of the tetrahydroquinoline ring, sulfonylation, and subsequent coupling with a benzamide derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Hydrolysis Reactions
Amide bond cleavage :
The benzamide group undergoes acid- or base-catalyzed hydrolysis. Under acidic conditions (e.g., HCl, 80°C), the amide bond breaks to form 4-butoxybenzoic acid and the corresponding tetrahydroquinoline amine. Alkaline hydrolysis (NaOH, reflux) yields a sodium carboxylate intermediate.
Sulfonamide stability :
The benzenesulfonyl group resists hydrolysis under mild conditions but decomposes in concentrated sulfuric acid at elevated temperatures (>100°C), releasing SO₂ and forming a secondary amine.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 80°C, 6h | 4-butoxybenzoic acid + tetrahydroquinoline amine | |
| Basic hydrolysis | 2M NaOH, reflux, 4h | Sodium 4-butoxybenzoate + amine derivative |
Radical-Mediated Transformations
The tetrahydroquinoline core participates in radical reactions, as observed in structurally related compounds :
-
Alkyl radical addition : Under Pd/photoredox catalysis, the compound reacts with fluoroalkyl bromides (e.g., BrCF₂CONHPh) via single-electron transfer (SET), forming hybrid alkyl-Pd intermediates that undergo 1,5-hydrogen atom transfer (HAT) to yield allenyl radicals.
-
Oxidative coupling : With Mn(OAc)₃, the tetrahydroquinoline nitrogen stabilizes radicals, enabling C–H functionalization at the 4-position of the benzene ring .
Example pathway :
-
Photocatalyst (e.g., Ir(ppy)₃) generates alkyl radicals from NHP esters.
-
Radical addition to the tetrahydroquinoline core forms resonance-stabilized intermediates.
-
Trapping by Ni catalysts produces functionalized alkenes or allenyl derivatives .
Electrophilic Aromatic Substitution
The electron-rich tetrahydroquinoline and benzamide aromatic rings undergo:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position of the benzenesulfonyl ring.
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups to the tetrahydroquinoline moiety.
Regioselectivity :
The 4-butoxy group on the benzamide directs electrophiles to the ortho and para positions due to its electron-donating nature.
Oxidation and Reduction
Oxidation :
-
Tetrahydroquinoline ring : KMnO₄ in acidic conditions oxidizes the saturated ring to a quinoline derivative, eliminating the benzenesulfonyl group as a leaving species.
-
Butoxy chain : Ozonolysis cleaves the ether linkage, producing 4-oxobenzoic acid fragments.
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the benzamide carbonyl to a methylene group, forming N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzylamine.
Functional Group Interconversion
Sulfonamide alkylation :
Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ substitutes the sulfonamide nitrogen, producing N-alkylated derivatives.
Etherification :
The butoxy group reacts with thiols (e.g., PhSH) under Mitsunobu conditions (DIAD, PPh₃) to form thioether analogs.
Comparative Reactivity Table
Mechanistic Insights from Analogous Systems
-
Radical stability : The tetrahydroquinoline nitrogen stabilizes transient radicals via resonance, enabling regioselective C–H functionalization .
-
Sulfonamide directing effects : The benzenesulfonyl group withdraws electron density, reducing reactivity at the tetrahydroquinoline ring’s 3-position.
This compound’s multifunctional architecture positions it as a versatile scaffold for synthesizing pharmacologically relevant analogs, though experimental validation of these pathways is recommended for precise optimization.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe to study cellular processes or as a lead compound for drug discovery.
Medicine: Researchers may investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may play a crucial role in binding to target proteins or enzymes, modulating their activity. The tetrahydroquinoline moiety could contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide include:
4-butoxy-N-(4-propionylphenyl)benzamide: This compound has a similar benzamide core but differs in the substituents attached to the benzene ring.
4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide: This compound features a pyrimidinylamino group instead of the tetrahydroquinoline moiety.
4-butoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide (referred to as BSTHQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
BSTHQ is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 452.5 g/mol
- CAS Number : 946298-47-1
The compound comprises a tetrahydroquinoline core substituted with a benzenesulfonyl group and a butoxybenzamide moiety, enhancing its lipophilicity and potential bioactivity.
The biological activity of BSTHQ has been primarily investigated in the context of antimicrobial properties. Research indicates that BSTHQ derivatives exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria.
Target Identification
Recent studies have identified two key enzymes as potential targets for BSTHQ:
- MurD : An enzyme involved in bacterial cell wall synthesis.
- GlmU : A crucial enzyme for the biosynthesis of peptidoglycan.
Molecular docking studies have shown that BSTHQ derivatives can effectively bind to these targets, inhibiting their function and leading to bactericidal effects. The interaction with GlmU has been highlighted as particularly promising for further drug development efforts .
Biological Activity Data
The following table summarizes the biological activities reported for BSTHQ and its derivatives:
Case Studies
Several studies have demonstrated the efficacy of BSTHQ in preclinical models:
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that BSTHQ exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This suggests its potential as a lead compound for antibiotic development against resistant strains .
- Structure-Based Drug Design : Utilizing computational methods like molecular dynamics simulations and free energy calculations, researchers have optimized the structure of BSTHQ derivatives to enhance their binding affinity towards bacterial targets. This approach has led to the identification of more potent analogs with improved pharmacokinetic profiles .
Future Directions
The ongoing research into BSTHQ derivatives emphasizes the need for:
- Further SAR Studies : Understanding how modifications to the chemical structure affect biological activity will be crucial in optimizing these compounds for clinical use.
- In Vivo Studies : Transitioning from in vitro findings to animal models is necessary to evaluate the therapeutic potential and safety profile of BSTHQ.
- Exploration of Other Biological Activities : Beyond antimicrobial properties, investigating other potential therapeutic effects (e.g., anti-inflammatory or anticancer activities) could broaden the applicability of this compound.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-butoxybenzamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Sulfonylation of the tetrahydroquinoline core using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in dry DMF) to introduce the sulfonyl group .
- Step 2 : Amide coupling via nucleophilic substitution, where 4-butoxybenzoyl chloride reacts with the free amine group of the intermediate. This step often employs coupling agents like HATU or DCC in anhydrous dichloromethane .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How is the compound characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetrahydroquinoline core (δ 1.5–2.5 ppm for CH₂ groups), benzenesulfonyl group (aromatic protons at δ 7.5–8.0 ppm), and butoxy chain (δ 0.9–1.7 ppm for CH₃ and CH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₈H₃₀N₂O₄S) and isotopic pattern .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline ring and confirms endo/exo configurations in solid-state structures .
Advanced Research Questions
Q. How do electronic and steric effects of the butoxy group influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying alkoxy chains (e.g., methoxy, propoxy) using in vitro assays. For example:
| Substituent | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| Butoxy | 0.45 | 0.12 |
| Methoxy | 1.2 | 0.25 |
| Propoxy | 0.78 | 0.18 |
| (Data adapted from studies on related sulfonamide-tetrahydroquinoline hybrids ). |
- Computational Modeling : Density Functional Theory (DFT) calculates electron distribution and steric bulk to predict binding affinity to targets like PTP1B .
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Use recombinant enzyme systems (e.g., RORγ in Baculovirus/Sf9 cells) with controlled ATP concentrations and buffer conditions to minimize variability .
- Data Normalization : Normalize activity to reference inhibitors (e.g., SR1078 for RORγ assays ).
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers. For example, discrepancies in IC₅₀ values (e.g., 1.5 μM vs. 15 μM for RORγ inhibitors) may arise from differences in cell permeability or assay endpoints .
Q. How to optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design for sulfonylation identified optimal conditions: 20°C, DMF, and 1.2 eq. benzenesulfonyl chloride, yielding 85% product .
- Continuous Flow Chemistry : Reduces reaction time from 24h (batch) to 2h (flow) by enhancing heat/mass transfer .
Biological Research Questions
Q. What in vitro assays evaluate its potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use radiometric assays (³³P-ATP) against panels like the KinomeScan to measure inhibition of PTP1B or RORγ .
- Cellular Assays : Measure antiproliferative activity in cancer cell lines (e.g., MCF-7, IC₅₀ = 2.1 μM) via MTT assays, with validation via Western blot for downstream targets (e.g., p-AKT) .
Q. How does stereochemistry impact target binding?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
- Crystallography : Resolve co-crystal structures with target proteins (e.g., PTP1B) to identify binding poses. For example, the (S)-enantiomer showed 10-fold higher affinity than the (R)-form due to better hydrophobic pocket fit .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
